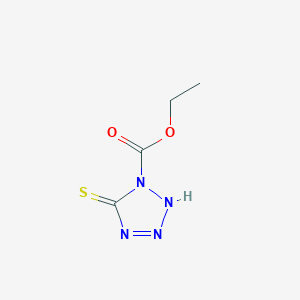
5-Mercapto-tetrazole-1-carboxylic acid ethyl ester
Descripción general
Descripción
“5-Mercapto-tetrazole-1-carboxylic acid ethyl ester” is a chemical compound . It’s a derivative of tetrazole, a class of heterocycles that are very important to medicinal chemistry and drug design . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids .
Synthesis Analysis
Tetrazoles can be synthesized using various methods . One method involves the use of a metal-free sulfonic acid functionalized reduced graphene oxide (SA-rGO) material for the synthesis of both carboxylic acids and their bioisosteres, 5-substituted-1H-tetrazoles . Another method involves the reaction of dicyanophenylhydrazine and nitrous acid .Molecular Structure Analysis
The molecular formula of “this compound” is C4H6N4O2S . Tetrazoles have a five-membered ring structure consisting of one carbon and four nitrogen atoms . They may exist in tautomeric forms .Chemical Reactions Analysis
Tetrazoles exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can act as acids and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 165.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 80.8 Ų .Aplicaciones Científicas De Investigación
Self-assembly and Novel Polymer Networks
The reaction of 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole with trimethyltin chloride in the presence of sodium ethoxide in benzene results in a novel 2D organotin network structure. This complex, characterized by a hexanuclear 60-membered organotin macrocycle, showcases the potential of 5-Mercapto-tetrazole derivatives in creating unusual organotin network structures with applications in material science and polymer chemistry (Chun-lin Ma, Qingfeng Wang, Ru-fen Zhang, 2008).
Corrosion Inhibition
Tetrazole derivatives, including 5-Mercapto-tetrazole variants, have been studied for their inhibiting action on copper corrosion in chloride solutions. These derivatives demonstrate significant efficiency in protecting copper from corrosion, showcasing their potential in applications requiring metal preservation and protection against corrosive environments (F. Zucchi, G. Trabanelli, M. Fonsati, 1996).
Antifungal Applications
1-(1-Indanyl)imidazole-5-carboxylates and 1-(1-tetralyl)imidazole-5-carboxylates synthesized from derivatives including 5-Mercapto-tetrazole-based compounds exhibit excellent antifungal activity. Their effectiveness against various fungal organisms highlights the potential of these derivatives in developing new antifungal agents (E. F. Godefroi, J. V. van Cutsem, C. A. Van Der Eycken, P. Janssen, 1967).
Copper Corrosion Inhibition in H2SO4 Solution
1-Ethyl-5-Mercapto Tetrazole (EMTT) has been explored for protecting copper in sulfuric acid solutions. With an inhibition efficiency of 88.30% at 200 mg/L, EMTT showcases its potential as an effective corrosion inhibitor, which can be crucial for industries dealing with acidic environments and requiring copper protection (F. Huang, 2022).
Novel Synthesis Approaches
The hydrolysis of ethyl-1-aryl-1H-tetrazole-5-carboxylate demonstrates resistance, leading to novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid. This resistance to hydrolysis and the subsequent synthesis of novel compounds underline the versatility and potential of 5-Mercapto-tetrazole derivatives in chemical synthesis and drug development (S. Chandrakumari, D. Sivakumar, H. Manikandan, M. Gopalakrishnan, 2019).
Mecanismo De Acción
Target of Action
Tetrazoles, a class of compounds to which this compound belongs, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances .
Mode of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester may interact with its targets in a similar manner to carboxylic acids.
Biochemical Pathways
Tetrazoles are known to play an important role in coordination chemistry as ligands . They have specific thermochemical properties and exhibit multiple reactivity . This suggests that this compound may affect pathways related to these properties and reactivities.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may have similar properties.
Result of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may have similar effects to those of carboxylic acids at the molecular and cellular level.
Action Environment
Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that the compound may also exhibit stability under a variety of environmental conditions.
Safety and Hazards
Direcciones Futuras
Tetrazoles have broad applications in numerous fields such as medicine, biochemistry, pharmacology, and industry . They are also investigated as potential explosives and rocket propellant components due to their high energy properties . Future research in this field is expected to further explore the synthetic methods, molecular structure, physicochemical properties, and applications of tetrazoles .
Análisis Bioquímico
Biochemical Properties
5-Mercapto-tetrazole-1-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s mercapto group allows it to form strong bonds with metal ions, making it an effective ligand in coordination chemistry . It interacts with enzymes such as cyclooxygenase, where it acts as an inhibitor, thereby reducing the production of pro-inflammatory molecules . Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins . This modulation can lead to changes in gene expression, affecting cellular metabolism and function . For instance, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival pathways . In normal cells, it can enhance cellular resilience to oxidative stress by upregulating antioxidant genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . The compound can also act as a competitive inhibitor, binding to the same site as the natural substrate and preventing its interaction with the enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity . This can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Studies have shown that the compound’s activity can diminish over time, necessitating the use of fresh preparations for consistent results . Long-term exposure to this compound in cell cultures has been observed to cause gradual changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions . Careful dosage optimization is essential to maximize the compound’s benefits while minimizing its risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux . The compound’s interaction with metabolic enzymes can also affect the levels of key metabolites, altering cellular metabolism . For example, it can inhibit the production of pro-inflammatory metabolites, thereby reducing inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, enhancing its bioavailability . Additionally, this compound can be distributed to specific cellular compartments, where it exerts its effects . Its distribution within the body can influence its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific organelles, such as mitochondria, where it can influence mitochondrial function and energy production . Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity . By targeting specific subcellular compartments, this compound can exert precise effects on cellular processes .
Propiedades
IUPAC Name |
ethyl 5-sulfanylidene-2H-tetrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c1-2-10-4(9)8-3(11)5-6-7-8/h2H2,1H3,(H,5,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBYAGJDPDSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=S)N=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B1398521.png)
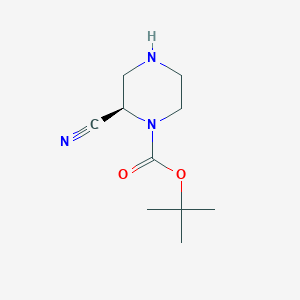
![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)
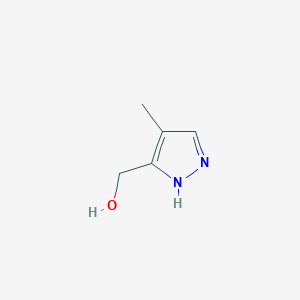

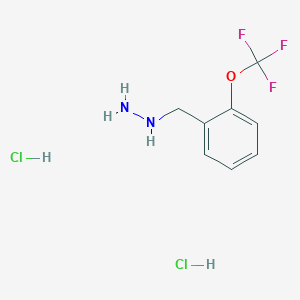
![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one](/img/structure/B1398534.png)

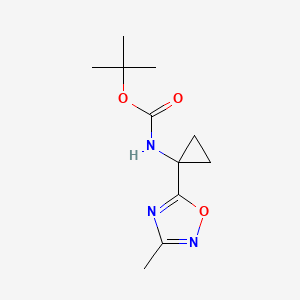

![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)
![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)
![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)
